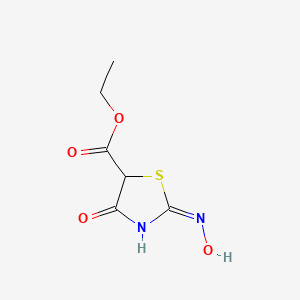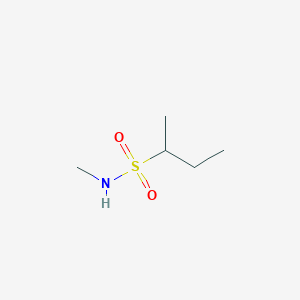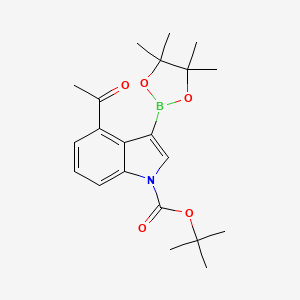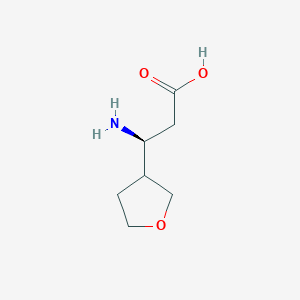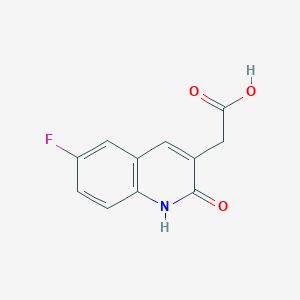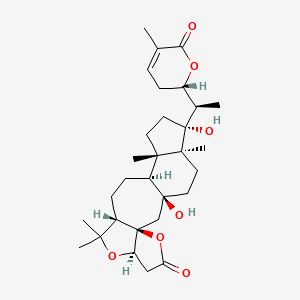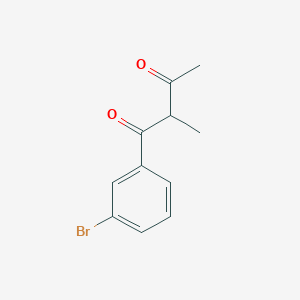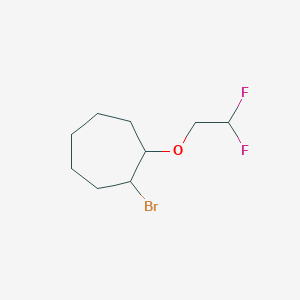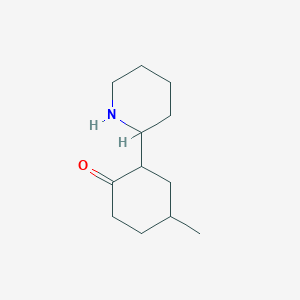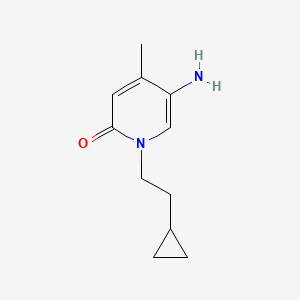![molecular formula C10H18Cl2N4O B13075491 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of amino and pyridine groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of 2-aminopyridine with ethyl chloroacetate to form an intermediate ester. This ester is then reacted with ethylenediamine to introduce the aminoethyl group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized reaction conditions can be employed to increase yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride involves its interaction with specific molecular targets. The amino and pyridine groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Aminopyridine: A simpler compound with similar reactivity but fewer functional groups.
N-(2-Pyridylmethyl)ethylenediamine: A related compound with similar structural features.
Uniqueness
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride is unique due to its combination of amino and pyridine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H18Cl2N4O |
|---|---|
分子量 |
281.18 g/mol |
IUPAC名 |
2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);2*1H |
InChIキー |
AVWLRJGDRYDROB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)CNCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
